8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination. The reaction is usually carried out in polar organic solvents at elevated temperatures to ensure complete cyclization and halogenation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also reduce the reaction time and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to altered cellular responses. The presence of halogen atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to these similar compounds, 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms. This dual halogenation enhances its reactivity and potential for further functionalization. Additionally, the methyl group at the 3-position provides steric hindrance, influencing its biological activity and selectivity .
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
8-bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrIN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3 |
InChI Key |
ZJCMMRFGXQXLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.